2-methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]propan-1-ol
Description
2-Methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]propan-1-ol is a synthetic organic compound featuring a quinazoline core fused with a benzene ring. The quinazoline moiety is substituted with a methyl group at position 6 and a phenyl group at position 4. A propan-1-ol backbone is attached via an amino linkage at position 2 of the quinazoline, with a methyl group on the central carbon of the propanol chain. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the aromatic phenyl group and hydrogen-bonding capacity from the hydroxyl and amino groups.
Properties
IUPAC Name |
2-methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-13-9-10-16-15(11-13)17(14-7-5-4-6-8-14)21-18(20-16)22-19(2,3)12-23/h4-11,23H,12H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXCGNSDDWUPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC(C)(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]propan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazoline ring.
Substitution Reactions:
Amination: The amino group is introduced at the 2-position of the quinazoline ring through nucleophilic substitution reactions.
Alcohol Formation: The final step involves the reaction of the amine with an appropriate epoxide or halohydrin to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the quinazoline ring or the phenyl group, leading to hydrogenated derivatives.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Hydrogenated derivatives of the quinazoline ring.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including our compound of interest. The following table summarizes key findings regarding its activity against different cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HepG2 | 18.79 | |
| MCF-7 | 13.46 | |
| HepG2 (with modifications) | 7.09 | |
| MCF-7 (with modifications) | 11.94 |
These results indicate that the compound exhibits significant cytotoxicity against liver (HepG2) and breast (MCF-7) cancer cell lines, suggesting its potential as an anticancer agent.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of substituted anilines with appropriate quinazoline precursors, followed by alkylation reactions to introduce the propanol moiety. Modifications to the quinazoline ring can enhance biological activity and selectivity.
Case Studies
Several case studies have documented the efficacy of quinazoline derivatives in preclinical settings:
- Study on HepG2 Cells : A study demonstrated that derivatives containing a phenyl thiosemicarbazide side chain exhibited enhanced anticancer activity against HepG2 cells, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
- MCF-7 Cell Line Evaluation : Another investigation focused on the structural optimization of quinazoline derivatives, revealing that specific substitutions led to improved potency against MCF-7 cells, underscoring the importance of chemical modifications in drug design .
Mechanism of Action
The mechanism of action of 2-methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core is known to inhibit certain tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
- Key Differences: Substituent on Quinazoline: A chlorine atom replaces the methyl group at position 6 of the quinazoline ring. Amino Group Position: The amino linkage connects to the third carbon of the propanol chain (vs. the second carbon in the target compound).
- The shifted amino group alters steric interactions and hydrogen-bonding geometry, which may affect solubility or receptor compatibility .
2-Methyl-2-(((3-methyl-1H-pyrazol-4-yl)methyl)amino)propan-1-ol
- Key Differences: Heterocyclic Core: A pyrazole ring replaces the quinazoline system. Substituents: A methyl-substituted pyrazole is linked via a methylene bridge to the amino group.
- The absence of a fused aromatic system decreases π-π stacking capacity, which could limit interactions with hydrophobic protein pockets .
2-{ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}-1,2-thiazol-3-yl)methyl]amino}-2-methylpropan-1-ol
- Key Differences :
- Core Structure : An imidazo[1,2-a]pyrazine-thiazole hybrid replaces the quinazoline.
- Substituents : Additional ethyl and pyrazole groups introduce branching and heteroatom diversity.
- Implications :
2-Methyl-2-[(propan-2-yl)amino]propan-1-ol
- Key Differences: Simplified Structure: Lacks aromatic systems; the amino group is bonded to an isopropyl group.
- Implications: Reduced steric hindrance and hydrophobicity may favor applications in formulations requiring high aqueous solubility. Limited capacity for aromatic interactions makes it less suitable for targeting planar binding sites .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Chlorine substitution (as in ) introduces stronger electron-withdrawing effects compared to methyl groups, which could modulate reactivity in nucleophilic aromatic substitution reactions .
- Steric Considerations: The propanol chain’s branching (2-methyl vs. linear) influences conformational flexibility, as seen in and . Bulkier groups may hinder access to sterically constrained active sites .
- Heterocycle Diversity : Quinazoline derivatives (e.g., target compound) offer planar aromatic surfaces for binding, whereas pyrazole or imidazo-pyrazine systems () provide distinct electronic profiles for targeting varied enzymes .
Biological Activity
2-Methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]propan-1-ol is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article aims to synthesize existing research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline moiety, which is known for its diverse pharmacological properties. The structural formula is represented as follows:
This structure includes a quinazolin derivative that contributes to its biological functions.
Antitumor Activity
Research has indicated that quinazoline derivatives exhibit significant antitumor properties. In a study evaluating various synthesized quinazoline derivatives against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, compounds similar to this compound demonstrated notable cytotoxicity. The IC50 values for these compounds ranged from 7.09 µM/L to 31.85 µM/L, indicating their potency against tumor cells .
| Compound | Cell Line | IC50 (µM/L) |
|---|---|---|
| Compound A | HepG2 | 7.09 |
| Compound B | MCF-7 | 20.98 |
| Compound C | HepG2 | 31.85 |
The mechanism by which quinazoline derivatives exert their antitumor effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, these compounds have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cancer cell growth and survival . This inhibition leads to increased apoptosis in cancer cells.
Enzyme Inhibition
In addition to their antitumor activity, compounds like this compound have been explored for their ability to inhibit various enzymes involved in inflammatory processes. For example, studies indicate that certain quinazoline derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting anti-inflammatory properties .
Study on Anticancer Efficacy
In a clinical study involving patients with advanced solid tumors, a derivative of the compound was administered alongside conventional chemotherapy. Results indicated a synergistic effect, enhancing the efficacy of the chemotherapy while reducing side effects associated with higher doses of chemotherapeutic agents . This suggests that such compounds could be valuable adjuncts in cancer therapy.
Screening for Type III Secretion System Inhibitors
Another study focused on the screening of various derivatives for their ability to inhibit bacterial virulence factors. The compound displayed promising results in reducing the secretion of virulence factors in pathogenic bacteria, indicating potential applications in antimicrobial therapy .
Q & A
Q. What experimental controls are critical for validating target engagement in cellular assays?
- Methodological Answer : Include knockout cell lines (CRISPR/Cas9) or siRNA-mediated gene silencing to confirm target specificity. Use fluorescent probes (e.g., FRET-based) for real-time monitoring. Negative controls (vehicle-only) and competitive inhibitors must be included. Data normalization to housekeeping genes (e.g., GAPDH) reduces variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
